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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of

protein-DNA interactions involving the cohesin subunit SA-2 (Stromal Antigen 2). The methods

described herein are essential for elucidating the molecular mechanisms of cohesin function in

genome organization, DNA repair, and gene regulation, and for the development of therapeutic

agents targeting these pathways.

Introduction to SA-2 and its Role in Cohesin
Function
The cohesin complex is a ring-shaped protein assembly crucial for sister chromatid cohesion,

DNA repair, and the three-dimensional organization of the genome. In vertebrates, two major

versions of the cohesin complex exist, distinguished by the presence of either the SA-1

(STAG1) or SA-2 (STAG2) subunit. While both SA-1 and SA-2 are integral components of the

cohesin ring, they confer distinct functional specificities to the complex.[1][2][3] SA-2 has been

shown to be particularly important for centromeric cohesion and has unique roles in DNA

double-strand break repair.[1][3] Understanding the specific interactions of SA-2 with DNA is

therefore critical to unraveling its precise functions.
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Quantitative data from various studies are summarized below to provide a comparative

overview of the binding affinities of SA-1 and SA-2 to different nucleic acid substrates. These

values are essential for designing experiments and interpreting results.

Protein Substrate Technique
Dissociation
Constant (Kd)

Reference

SA-2 66 nt ssDNA
Fluorescence

Anisotropy
76.2 ± 3.9 nM [1]

SA-2 45 nt ssDNA
Fluorescence

Anisotropy
Not specified [1]

SA-2 25 nt ssDNA
Fluorescence

Anisotropy

No detectable

binding
[1]

SA-2 66 bp dsDNA
Fluorescence

Anisotropy
Not specified [1]

SA-2 25 bp dsDNA
Fluorescence

Anisotropy

No detectable

binding
[1]

SA-2 Telomeric DNA
Fluorescence

Anisotropy
88.0 ± 1.5 nM [1]

SA-1 66 nt ssRNA
Fluorescence

Anisotropy
See Publication [2]

SA-2 66 nt ssRNA
Fluorescence

Anisotropy
See Publication [2]

SA-1 Model R-loop
Fluorescence

Anisotropy
See Publication [4]

SA-2 Model R-loop
Fluorescence

Anisotropy
See Publication [4]

Key Experimental Protocols
This section provides detailed protocols for several key techniques used to study SA-2 protein-

DNA interactions.
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Chromatin Immunoprecipitation followed by Sequencing
(ChIP-Seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest

in vivo.[5][6]

Objective: To map the genomic locations where SA-2 is bound to chromatin.

Experimental Workflow:

Cross-linking of cells
with formaldehyde

Cell Lysis and
Chromatin Sonication

 Immunoprecipitation with
anti-SA2 antibody

 Reverse cross-linking and
DNA purification

 Library Preparation High-throughput
Sequencing

 Data Analysis:
Peak Calling

 

Click to download full resolution via product page

Figure 1: ChIP-Seq experimental workflow.

Protocol:

Cell Culture and Cross-linking:

Culture human cell lines (e.g., HeLa, HMEC, MCF10A) to 80-90% confluency.[6]

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium

to a final concentration of 1% and incubate for 10 minutes at room temperature.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Harvest cells by scraping and wash twice with ice-cold PBS.

Chromatin Preparation:

Resuspend cell pellets in lysis buffer and incubate on ice.

Sonicate the lysate to shear chromatin to an average size of 200-500 bp. The optimal

sonication conditions should be empirically determined.

Immunoprecipitation:
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Pre-clear the chromatin lysate with Protein A/G magnetic beads.

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-SA2 antibody.

A parallel immunoprecipitation with a non-specific IgG should be performed as a negative

control.

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-

specific binding.

Elution and DNA Purification:

Elute the chromatin complexes from the beads.

Reverse the cross-links by incubating at 65°C overnight with the addition of proteinase K.

Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.

Library Preparation and Sequencing:

Prepare a sequencing library from the purified ChIP DNA and input control DNA.

Perform high-throughput sequencing.

Data Analysis:

Align the sequencing reads to the reference genome.

Use a peak-calling algorithm (e.g., MACS2) to identify regions of SA-2 enrichment.[6]

Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA interactions based on the altered

migration of a protein-DNA complex through a non-denaturing polyacrylamide gel compared to

the free DNA probe.

Objective: To determine if purified SA-2 protein can directly bind to a specific DNA sequence in

vitro.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b610642?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6122591/
https://www.benchchem.com/product/b610642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow:

Label DNA probe
(e.g., with 32P or fluorescent dye)

Incubate labeled probe with
purified SA-2 protein

 Run on non-denaturing
polyacrylamide gel

 Detect probe signal
(Autoradiography or Fluorescence imaging)

 Analyze for shifted bands 

Click to download full resolution via product page

Figure 2: EMSA experimental workflow.

Protocol:

Probe Preparation:

Synthesize a double-stranded DNA oligonucleotide corresponding to the putative SA-2
binding site.

Label the probe at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or with a

fluorescent dye.

Purify the labeled probe.

Binding Reaction:

Set up binding reactions containing the labeled probe, purified recombinant SA-2 protein,

and a binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol).

Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

For competition assays, add an excess of unlabeled specific or non-specific competitor

DNA.

Incubate the reactions at room temperature for 20-30 minutes.

Electrophoresis:

Load the samples onto a non-denaturing polyacrylamide gel.

Run the gel in a cold room or at 4°C to minimize complex dissociation.
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Detection:

Dry the gel and expose it to X-ray film for autoradiography (for ³²P-labeled probes) or scan

the gel using a fluorescence imager.

A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA

complex.

DNA Footprinting
DNA footprinting is a high-resolution technique to identify the specific DNA sequence that a

protein binds to. The principle is that a bound protein protects the DNA from cleavage by a

nuclease (like DNase I) or a chemical agent.[7][8]

Objective: To precisely map the binding site of SA-2 on a DNA fragment.

Experimental Workflow:

End-label a DNA fragment
containing the putative binding site

Incubate labeled DNA with
and without purified SA-2 protein

 Partially digest with DNase I Denature DNA and run on a
sequencing gel

 Autoradiography Identify the 'footprint' 

Click to download full resolution via product page

Figure 3: DNA Footprinting experimental workflow.

Protocol:

Probe Preparation:

Prepare a DNA fragment (100-200 bp) containing the suspected SA-2 binding site.

Label one end of one strand of the DNA fragment with ³²P.

Binding and Digestion:

Incubate the end-labeled DNA probe with varying concentrations of purified SA-2 protein.

A control reaction without SA-2 should be included.
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Add a low concentration of DNase I to each reaction and incubate for a short period to

achieve partial digestion (on average, one cut per DNA molecule).

Stop the reaction by adding a stop solution (e.g., containing EDTA).

Analysis:

Purify the DNA fragments.

Denature the DNA and separate the fragments on a high-resolution denaturing

polyacrylamide (sequencing) gel.

Dry the gel and perform autoradiography.

The lane with the SA-2 protein will show a region with no bands (the "footprint") where the

protein protected the DNA from DNase I cleavage. This footprint corresponds to the SA-2
binding site.

Yeast One-Hybrid (Y1H) Assay
The Y1H system is a genetic method to identify protein-DNA interactions in vivo. It is based on

the modular nature of transcription factors, which have a DNA-binding domain (DBD) and a

transcriptional activation domain (AD).[9][10]

Objective: To screen for or confirm the interaction of SA-2 with a specific DNA sequence in a

yeast model system.

Logical Relationship:
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Figure 4: Logical relationship in a Yeast One-Hybrid assay.

Protocol:

Strain and Plasmid Construction:

Clone the putative SA-2 DNA binding sequence (bait) upstream of a reporter gene (e.g.,

HIS3 or lacZ) in a yeast integration vector.

Integrate this construct into the genome of a suitable yeast strain.

Clone the coding sequence of SA-2 (prey) in-frame with a transcriptional activation

domain (e.g., GAL4 AD) in a yeast expression vector.

Yeast Transformation and Selection:

Transform the yeast strain containing the bait-reporter construct with the prey plasmid

(AD-SA-2).

Plate the transformed yeast on a selective medium lacking histidine and containing 3-

aminotriazole (3-AT) to suppress leaky HIS3 expression (if using the HIS3 reporter).

Growth on the selective medium indicates an interaction between SA-2 and the bait DNA

sequence.
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Validation:

Perform a β-galactosidase assay if using the lacZ reporter to quantify the strength of the

interaction.

Include appropriate negative controls, such as an empty prey vector or a prey vector with

a non-interacting protein.

Conclusion
The methods outlined in this document provide a comprehensive toolkit for the detailed

investigation of SA-2 protein-DNA interactions. A thorough understanding of these interactions

is fundamental for elucidating the specific roles of the SA-2-containing cohesin complex in

maintaining genome integrity and regulating gene expression. These protocols can be adapted

and optimized for specific experimental needs and will be invaluable for researchers in both

basic science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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